2-(4-Benzyl-piperazin-1-YL-methyl)aniline
Description
Contextualization of Piperazine (B1678402) and Aniline (B41778) Derivatives in Chemical Synthesis and Research
The foundation of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline is built upon two critical and widely studied chemical structures: the piperazine ring and the aniline group. The strategic combination of these two components is a common approach in the design of novel molecules with specific biological or material properties.
Significance of Piperazine Scaffold in Advanced Organic Chemistry
The piperazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This simple yet versatile structure is a cornerstone in the field of medicinal chemistry and drug discovery. The presence of two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and basicity.
The piperazine ring is a common feature in a multitude of approved drugs, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, antipsychotic, antidepressant, antihistamine, and anticancer effects. Its ability to interact with a variety of biological targets, often through hydrogen bonding and electrostatic interactions facilitated by the nitrogen atoms, makes it a privileged scaffold in the design of new therapeutic agents. The conformational flexibility of the piperazine ring also plays a crucial role in its ability to bind effectively to receptor sites.
Role of Aniline Moieties in Complex Chemical Systems
Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group. This moiety is a fundamental building block in the synthesis of a vast array of organic compounds, from dyes and polymers to pharmaceuticals. The amino group on the benzene (B151609) ring is highly reactive and can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, making it a versatile handle for chemical modification.
In the context of medicinal chemistry, the aniline moiety is often incorporated into drug candidates to modulate their biological activity. It can participate in crucial interactions with biological targets, such as hydrogen bonding and pi-stacking interactions. However, the presence of an aniline group can also influence a molecule's metabolic stability and toxicity profile, which is a critical consideration in drug design. The electronic properties of the aniline ring can be readily modified by introducing substituents on the aromatic ring, further expanding its utility in creating diverse chemical libraries for screening and optimization.
Research Rationale and Scope of Investigation for the Chemical Compound
The rationale for investigating this compound stems from the synergistic potential of its three key components: the piperazine ring, the aniline moiety, and the benzyl (B1604629) group. The benzyl group, a phenylmethyl substituent, adds another layer of aromaticity and lipophilicity, which can further influence the compound's interaction with biological systems.
While direct and extensive research on this compound is limited, the investigation into this compound would likely focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound in high purity is a primary objective. This would be followed by comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and stereochemistry.
Medicinal Chemistry Exploration: Given the pharmacological pedigree of piperazine and aniline derivatives, a significant area of investigation would be the evaluation of its biological activity. This could involve screening the compound against a panel of biological targets, such as enzymes and receptors, implicated in various diseases. For instance, its structural motifs suggest potential applications as an antimicrobial, anticancer, or central nervous system (CNS) active agent.
Material Science Applications: The aromatic and nitrogen-rich structure of the compound could lend itself to applications in material science, such as in the development of novel polymers, corrosion inhibitors, or as a ligand in coordination chemistry.
It is important to note that while the individual components of this compound are well-studied, the specific properties and activities of the combined molecule are not yet fully elucidated. Future research is needed to unlock the full potential of this intriguing chemical entity.
Below are data tables for the closely related isomer, 2-(4-Benzyl-piperazin-1-yl)aniline , which can provide some insight into the potential properties of the title compound.
Physicochemical Properties of 2-(4-Benzyl-piperazin-1-yl)aniline (CAS: 199105-17-4)
| Property | Value | Source |
| Molecular Formula | C17H21N3 | chemwhat.comclearsynth.com |
| Molecular Weight | 267.37 g/mol | chemwhat.comclearsynth.com |
| Boiling Point | 420.9±45.0 °C | chemwhat.com |
| Density | 1.145±0.06 g/cm3 | chemwhat.com |
| pKa | 7.94±0.40 | chemwhat.com |
| Appearance | Solid | chemwhat.com |
Chemical Identifiers for 2-(4-Benzyl-piperazin-1-yl)aniline
| Identifier | Value | Source |
| CAS Number | 199105-17-4 | chemwhat.comclearsynth.comchemical-suppliers.eu |
| IUPAC Name | 2-(4-benzylpiperazin-1-yl)aniline (B170193) | chemwhat.com |
| Synonyms | 1-(2-Aminophenyl)-4-benzylpiperazine; Benzenamine, 2-[4-(phenylmethyl)-1-piperazinyl]- | chemwhat.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c19-18-9-5-4-8-17(18)15-21-12-10-20(11-13-21)14-16-6-2-1-3-7-16/h1-9H,10-15,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHUJUYJPUPUFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455537 | |
| Record name | 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60261-53-2 | |
| Record name | 2-(4-BENZYL-PIPERAZIN-1-YL-METHYL)ANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Benzyl Piperazin 1 Yl Methyl Aniline and Analogues
Established Synthetic Routes and Reaction Mechanisms
The construction of 2-(4-benzyl-piperazin-1-yl-methyl)aniline and its analogues is primarily achieved through well-established multi-step synthetic protocols. These methods are designed to build the molecule in a sequential manner, allowing for the introduction of various functional groups and structural motifs.
Multi-Step Synthesis Protocols
A common and logical approach to the synthesis of the target compound involves a sequence of reactions that first assemble a key intermediate, which is then converted to the final product in the last step.
A plausible and widely applicable synthetic route commences with the preparation of 1-benzylpiperazine (B3395278). This can be achieved through the reaction of piperazine (B1678402) with benzyl (B1604629) chloride. To control the degree of substitution and avoid the formation of the disubstituted product, a specific methodology can be employed that yields the pure monosubstituted 1-benzylpiperazine dihydrochloride.
The subsequent and crucial step is the N-alkylation of 1-benzylpiperazine with a suitable 2-nitrobenzyl derivative. A common precursor for this reaction is 2-nitrobenzyl halide (e.g., chloride or bromide). The reaction results in the formation of the key intermediate, 1-benzyl-4-(2-nitrobenzyl)piperazine .
The final step in this sequence is the reduction of the nitro group on the benzene (B151609) ring to an amino group, yielding the desired This compound . This transformation is a critical and well-studied reaction in organic synthesis.
Table 1: Plausible Multi-Step Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Piperazine, Benzyl chloride | Ethanol (B145695), Hydrogen chloride | 1-Benzylpiperazine dihydrochloride |
| 2 | 1-Benzylpiperazine, 2-Nitrobenzyl halide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Benzyl-4-(2-nitrobenzyl)piperazine |
| 3 | 1-Benzyl-4-(2-nitrobenzyl)piperazine | Reducing agent (e.g., H₂), Catalyst (e.g., Pd/C) | This compound |
An alternative approach, particularly for analogues, involves the reaction of a substituted nitroaniline with a piperazine derivative. For instance, the synthesis of the analogue 2-(4-methylpiperazin-1-yl)aniline can be achieved by reacting p-nitroaniline with 1-(4-methylpiperazine)ethanone, followed by a reduction reaction . This highlights the modularity of the synthetic strategies available.
For the N-alkylation step, the reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) in the presence of a base like potassium carbonate (K₂CO₃) at room temperature researchgate.net. The choice of base and solvent is crucial for promoting the nucleophilic substitution reaction between the secondary amine of 1-benzylpiperazine and the benzyl halide.
The final nitro reduction step can be optimized by selecting the appropriate catalyst, solvent, and reaction conditions to ensure high yield and purity of the final aniline (B41778) product.
Nitro Reduction as a Key Transformation Strategynih.govyoutube.comrsc.org
The reduction of a nitro group to an amine is a fundamental and widely used transformation in the synthesis of anilines. researchgate.net This step is pivotal in the synthesis of this compound from its nitro precursor. A variety of reducing agents and methods can be employed, with catalytic hydrogenation being one of the most efficient and clean methodologies.
Catalytic hydrogenation is a preferred method for the reduction of nitroarenes due to its high efficiency and the formation of water as the primary byproduct, which simplifies purification. This process involves the use of hydrogen gas in the presence of a metal catalyst.
A kinetic analysis of a similar surface-catalyzed hydrogenation revealed that the reaction can proceed through a condensation mechanism where an azo dimer intermediate is formed and then rapidly consumed to yield the primary amine rsc.org. The process is generally carried out under pressure with hydrogen gas.
Surprisingly, it has been found that the accumulation of hydroxylamine (B1172632) intermediates during catalytic hydrogenation of aromatic nitro compounds can be almost completely prevented by the addition of catalytic amounts of vanadium compounds. This can lead to purer products as the formation of azo and azoxy byproducts is minimized youtube.com.
Table 2: Common Catalysts for Nitroarene Reduction
| Catalyst | Support | Typical Conditions |
| Palladium (Pd) | Carbon (C) | H₂, various solvents (e.g., MeOH, EtOAc) |
| Platinum (Pt) | Carbon (C) | H₂, various solvents |
| Nickel (Ni) | Raney Ni | H₂, various solvents |
| Iron (Fe) | - | Formic acid (transfer hydrogenation) rsc.org |
Heterogeneous catalysts are widely employed in industrial and laboratory-scale hydrogenations due to their ease of separation from the reaction mixture, which allows for catalyst recycling and simplifies product purification. nih.gov Palladium on activated carbon (Pd/C) is a very common and effective heterogeneous catalyst for the reduction of nitro groups.
The choice of catalyst support can also influence the reaction. For instance, palladium supported on alumina (B75360) has been investigated for high-temperature nitrobenzene (B124822) hydrogenation to produce aniline. The use of palladium-based catalysts is widespread due to their high activity and preferential reduction of the nitro group in the presence of other functional groups. In some cases, the catalyst can be reused for several cycles with only a slight decrease in activity. nih.gov
Chemical Reduction Methods (e.g., Sodium Borohydride)
Chemical reduction is a fundamental technique for the synthesis of amines, including complex structures like this compound. A primary route is reductive amination, which typically involves the condensation of an aldehyde with an amine to form an intermediate imine (or Schiff base), followed by its reduction. tandfonline.commasterorganicchemistry.com For the target compound, this would involve the reaction between 2-aminobenzaldehyde (B1207257) and 1-benzylpiperazine.
Sodium borohydride (B1222165) (NaBH₄) is a widely used and versatile reducing agent for this transformation. researchgate.net It is valued for its mild nature and good functional group tolerance, though it can sometimes require an activator or catalyst to efficiently reduce the intermediate imine, especially under neutral conditions. tandfonline.comorganic-chemistry.org The general process can be conducted in a single "direct" step, where the aldehyde, amine, and reducing agent are mixed together, or a "stepwise/indirect" method where the imine is pre-formed and isolated before reduction. tandfonline.com The indirect method can sometimes offer higher yields by avoiding the side reaction of aldehyde reduction. tandfonline.com
While NaBH₄ is effective, other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for reductive aminations. masterorganicchemistry.com These reagents are more selective, as they readily reduce protonated imines (iminium ions) but are significantly slower to react with ketones or aldehydes, thereby minimizing the formation of alcohol byproducts. masterorganicchemistry.com The use of activators such as boric acid, p-toluenesulfonic acid, or various Lewis acids can enhance the rate and efficiency of NaBH₄-mediated imine reduction, often allowing the reaction to proceed under solvent-free conditions. tandfonline.comorganic-chemistry.org
Influence of Solvent Systems and Temperature Profiles
The choice of solvent and the reaction temperature are critical parameters that significantly influence the outcome of reductive amination reactions. The solvent affects not only the solubility of reactants but also the rate of both imine formation and its subsequent reduction. albany.edu A systematic study on the reductive amination of ketones identified that the nature of the solvent (protic, aprotic polar, aprotic apolar) heavily dictates the reaction pathway and selectivity. albany.edu
In the synthesis of N-benzylaniline from benzaldehyde (B42025) and aniline using NaBH₄, the reaction temperature was shown to directly correlate with product yield up to an optimal point. researchgate.net For instance, in the presence of the ionic liquid [Et₃NH][HSO₄] as a catalyst, the yield increased steadily as the temperature rose from 0°C to room temperature (25-30°C), with a significant drop-off at higher temperatures (50°C), likely due to reagent decomposition or side reactions. researchgate.net
| Parameter | Influence on Reductive Amination | Example/Finding | Reference |
|---|---|---|---|
| Solvent Type | Affects imine formation, reduction pathway, and selectivity. Protic solvents can participate in the reaction, while aprotic solvents primarily act as media. | Methanol (B129727) was identified as the best solvent for the reductive amination of ketones, promoting high rates for both imine formation and hydrogenation. albany.edu In contrast, water disfavored imine/Schiff base formation, leading to high alcohol selectivity. albany.edu | albany.edu |
| Temperature | Controls reaction kinetics. Higher temperatures generally increase reaction rates but can also promote side reactions or decomposition, reducing overall yield. | In a model reaction, the yield of N-benzylaniline increased from 75% at 0°C to 92% at room temperature, but then decreased to 80% at 50°C. researchgate.net | researchgate.net |
The use of flow reactor technology, such as the H-cube system, allows for precise control over both temperature and pressure. rsc.org This technology enables the use of harsher conditions (e.g., high temperatures up to 150°C and high H₂ pressure) in a controlled manner, which can be necessary for unreactive substrates, such as aniline derivatives of purines, while simplifying work-up procedures. rsc.org
Advanced Synthetic Techniques for Related Derivatives
Beyond standard reductions, a range of advanced synthetic methods have been developed to construct complex piperazine and aniline derivatives, offering greater efficiency and molecular diversity.
Condensation Reaction Applications
Condensation reactions are pivotal in forming the core structures of aniline derivatives. A notable strategy involves a catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov This method utilizes (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines, which upon heating, undergo condensation to form an imine, followed by an intramolecular rearrangement and aromatization to yield the final aniline product. beilstein-journals.org This approach is advantageous due to its operational simplicity and avoidance of metal catalysts. beilstein-journals.orgnih.gov
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their atom economy and efficiency. tandfonline.com These strategies are well-suited for generating libraries of structurally diverse molecules. For instance, N-alkyl-N′-aryl-piperazines can be synthesized via a one-pot, three-component reaction involving 1,4-diazabicyclo[2.2.2]octane (DABCO), an alkyl halide, and an aryl halide, catalyzed by copper(I) iodide. rsc.org In this process, the DABCO ring is opened in situ to generate the piperazine core. rsc.org Another powerful MCR strategy for synthesizing highly substituted piperazine derivatives involves the reaction of benzil, an aldehyde, ammonium (B1175870) acetate, and a substituted piperazine. tandfonline.com
| Product ID | Substituent on Aldehyde | Yield (%) |
|---|---|---|
| 5a | Phenyl | 93 |
| 5e | 4-Fluorophenyl | 91 |
| 5j | 3-Bromo-4-fluorophenyl | 89 |
| 5l | 3,4-Dichlorophenyl | 87 |
Tandem Reaction Sequences
Tandem or cascade reactions offer an elegant and efficient route to complex molecules by orchestrating multiple transformations in a single operation without isolating intermediates. rsc.org A notable example is the palladium-catalyzed tandem aza-Claisen rearrangement and carbocyclization of N-allyl ynamides to produce α,β-unsaturated cyclopentenimines. nih.gov While not directly yielding an aniline, this strategy demonstrates the power of tandem sequences to rapidly build molecular complexity from simple precursors. The reaction pathway and success are highly dependent on the substrate, with N-sulfonyl ynamides requiring palladium catalysis, whereas N-phosphoryl ynamides can undergo the transformation under thermal conditions. nih.gov Such strategies are highly valued for their ability to construct complex scaffolds with high selectivity and efficiency. rsc.org
Site-Specific Functionalization and Derivatization Approaches
The chemical architecture of this compound offers a rich landscape for synthetic modification. The nucleophilic secondary amine of the piperazine ring, the electron-rich aromatic aniline ring, and the reactive benzylic C-H bonds each provide distinct opportunities for derivatization. These modifications can be exploited to modulate the compound's physicochemical properties and biological activity.
Modification at the Piperazine Ring
The piperazine ring is a common motif in pharmacologically active compounds due to its ability to influence properties like solubility and receptor binding. nih.govnih.govresearchgate.net The secondary amine (N-1) of a des-benzyl precursor, or the tertiary amine (N-4) after a potential de-benzylation step, are key sites for functionalization.
N-Alkylation and N-Arylation:
The secondary amine of a 2-(piperazin-1-ylmethyl)aniline (B3354598) precursor is readily amenable to N-alkylation and N-arylation reactions. N-alkylation can be achieved using various alkyl halides or through reductive amination. nih.gov For instance, reaction with an alkyl halide in the presence of a base is a standard procedure for introducing alkyl groups. Reductive amination with aldehydes or ketones provides an alternative route to more complex N-alkyl derivatives. nih.gov
N-arylation of the piperazine nitrogen can be accomplished through several established methods, including the Buchwald-Hartwig amination and the Ullmann-Goldberg reaction, which utilize palladium or copper catalysts, respectively, to form a C-N bond between the piperazine and an aryl halide. nih.govgoogleapis.com Aromatic nucleophilic substitution (SNA_r) on electron-deficient (hetero)arenes is another viable strategy. nih.gov
Acylation and Sulfonylation:
The nucleophilic character of the piperazine nitrogen also allows for acylation and sulfonylation reactions. Acylation with acid chlorides or anhydrides in the presence of a base yields the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamide derivatives. These reactions are fundamental in medicinal chemistry for introducing a wide array of functional groups.
Table 1: Representative Methods for Piperazine Ring Modification
| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) | N-Alkyl piperazine | nih.gov |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., Na(OAc)₃BH) | N-Alkyl piperazine | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Pd catalyst, Ligand, Base | N-Aryl piperazine | nih.gov |
| Acylation | Acyl chloride/Anhydride (B1165640), Base | N-Acyl piperazine | nih.gov |
This table presents generalized conditions based on reactions with similar piperazine-containing scaffolds.
Substitution on the Aniline Moiety
The aniline ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. The amino group is a strong ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. libretexts.org
Halogenation:
Direct bromination of aniline with bromine water typically leads to the formation of a 2,4,6-tribromoaniline (B120722) precipitate due to the high reactivity of the ring. libretexts.org To achieve selective monohalogenation, it is often necessary to first protect the amino group as an acetanilide. This moderation of the activating effect of the nitrogen lone pair allows for controlled substitution. libretexts.org Subsequent hydrolysis of the amide reveals the halogenated aniline.
Nitration and Sulfonation:
Nitration of anilines with a mixture of nitric and sulfuric acid can be complex, often yielding a mixture of ortho, meta, and para isomers. The formation of the meta product is attributed to the protonation of the aniline in the strongly acidic medium, which forms the anilinium ion, a meta-directing group. libretexts.org Similar to halogenation, protecting the amino group as an amide can provide better control over the regioselectivity, favoring the para product.
Sulfonation of aniline with sulfuric acid leads to the formation of anilinium hydrogen sulfate, which upon heating, rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid). libretexts.org
Table 2: Electrophilic Substitution Reactions on the Aniline Moiety
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Reference(s) |
|---|---|---|---|
| Bromination (uncontrolled) | Br₂/H₂O | 4-Bromo- and 2,4-Dibromo- derivatives | libretexts.org |
| Bromination (controlled) | 1. Acetic anhydride 2. Br₂ 3. H₃O⁺/OH⁻ | 4-Bromo-2-(4-benzyl-piperazin-1-YL-methyl)aniline | libretexts.org |
| Nitration (mixed acid) | HNO₃, H₂SO₄ | Mixture of ortho-, meta-, and para-nitro derivatives | libretexts.org |
| Sulfonation | H₂SO₄, heat | 4-Amino-3-(4-benzyl-piperazin-1-ylmethyl)benzenesulfonic acid | libretexts.org |
This table outlines expected outcomes based on the general reactivity of anilines.
Reactions Involving the Benzylic Position
The benzylic position, the carbon atom of the benzyl group attached to the piperazine ring, is another site for functionalization. The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate.
Oxidation:
Strong oxidizing agents can oxidize the benzylic carbon. For instance, N-benzylpiperazine derivatives can undergo oxidation at the benzylic position. The reaction of 1,4-dibenzylpiperazine (B181160) with RuO₄ has been shown to attack the benzylic C-H bonds, leading to the formation of benzaldehyde and benzoic acid among other products. This indicates that the benzylic position in this compound is susceptible to similar oxidative cleavage under harsh conditions.
Halogenation:
Free radical bromination at the benzylic position can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction proceeds via a stable benzylic radical intermediate and would be expected to yield a benzylic bromide. This bromide can then serve as a precursor for further nucleophilic substitution reactions at the benzylic carbon.
Table 3: Functionalization of the Benzylic Position
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation | Strong oxidizing agent (e.g., RuO₄) | Benzaldehyde/Benzoic acid derivatives |
| Halogenation | N-Bromosuccinimide (NBS), Radical initiator | 2-(4-(Bromophenylmethyl)piperazin-1-ylmethyl)aniline |
This table provides expected transformations based on the known reactivity of benzylic positions.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy offers a detailed view of the molecular structure by probing the interactions of molecules with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals, the precise arrangement of atoms can be determined.
For 2-(4-Benzyl-piperazin-1-YL-methyl)aniline, the ¹H NMR spectrum provides characteristic signals for the aromatic protons of both the aniline (B41778) and benzyl (B1604629) moieties, as well as the aliphatic protons of the piperazine (B1678402) ring and the interconnecting methylene (B1212753) groups. Although a specific spectrum for this exact compound is not widely published, data from closely related analogues, such as N-benzylaniline and various piperazine derivatives, allow for the prediction of expected chemical shifts. bldpharm.com For instance, protons on the benzyl group's phenyl ring typically appear in the 7.2-7.4 ppm range, while the protons of the aniline ring are expected at slightly different shifts due to the influence of the amino group. The methylene protons of the benzyl and piperazinylmethyl groups would likely present as singlets or complex multiplets in the 2.5-4.5 ppm region.
The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. Aromatic carbons typically resonate between 110-150 ppm, with carbons bearing substituents appearing at the lower field end of this range. The aliphatic carbons of the piperazine ring and the methylene bridges would be expected in the 40-65 ppm range.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Benzyl Aromatic CH | 7.20 - 7.40 | 127.0 - 129.5 |
| Aniline Aromatic CH | 6.60 - 7.20 | 115.0 - 130.0 |
| Aniline C-NH2 | - | ~145.0 |
| Benzyl Methylene (CH₂) | ~3.50 | ~63.0 |
| Piperazine Methylene (CH₂) | 2.40 - 2.70 | ~53.0 |
| N-CH₂-Aniline | ~3.60 | ~55.0 |
| NH₂ | Broad, variable | - |
Note: These are predicted values based on analogous structures and may vary from experimental results.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine (aniline) would appear as a pair of bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methylene groups would be observed just below 3000 cm⁻¹. The C-N stretching vibrations of the aromatic and aliphatic amines typically appear in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 (two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Aromatic C=C | C=C Stretch | 1450 - 1600 |
| Aromatic C-N | C-N Stretch | 1250 - 1360 |
| Aliphatic C-N | C-N Stretch | 1020 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems in aromatic rings. The spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show absorption maxima (λ_max) characteristic of the substituted benzene (B151609) rings. The presence of two chromophores, the aniline and benzyl groups, would likely result in complex absorption patterns, typically with strong absorptions below 300 nm.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with a high degree of confidence. For this compound (C₁₈H₂₃N₃), the calculated exact mass of the molecular ion [M+H]⁺ is 282.1965. An experimental HRMS measurement yielding a value very close to this would serve as strong evidence for the compound's identity and elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is crucial for analyzing complex mixtures, verifying the purity of a compound, and studying its metabolic fate. In the context of this compound, an LC-MS method would be developed to establish its retention time, which is a characteristic property under specific chromatographic conditions. The mass spectrometer would simultaneously confirm the molecular weight of the eluting peak, providing a two-tiered confirmation of the compound's identity in a given sample. This is particularly useful in synthetic chemistry for monitoring reaction progress and in bioanalytical studies.
X-ray Crystallography for Solid-State Structure Determination
Crystal Structure Analysis and Unit Cell Parameters
A crystal structure analysis of this compound would reveal the exact spatial coordinates of each atom in the molecule. This information would confirm the connectivity of the aniline, methylene, piperazine, and benzyl groups.
The analysis would also determine the unit cell parameters, which are the fundamental dimensions of the repeating unit in the crystal lattice. These parameters include the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ), defining the crystal system (e.g., monoclinic, orthorhombic). A hypothetical data table for such parameters is presented below to illustrate the type of information that would be obtained.
Hypothetical Crystal Data Table (Note: The following data is illustrative and not based on experimental results for this specific compound.)
| Parameter | Value |
|---|---|
| Chemical Formula | C18H23N3 |
| Formula Weight | 281.40 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (Å3) | [Value] |
| Z (molecules/unit cell) | 4 |
Intermolecular Interactions and Packing Arrangements
The study of intermolecular interactions reveals how molecules of this compound arrange themselves in the crystal lattice. These non-covalent interactions, such as hydrogen bonds (e.g., involving the aniline N-H), van der Waals forces, and potential C-H···π interactions with the aromatic rings, govern the crystal's stability and physical properties. Analysis of the crystal packing would describe the formation of supramolecular structures, like chains, sheets, or three-dimensional networks. While specific data is unavailable, it is expected that the primary amine of the aniline group would act as a hydrogen bond donor.
Other Advanced Characterization Methodologies
Beyond crystallography, a suite of other analytical techniques is crucial for confirming the identity, purity, and structural features of the compound.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen) in a pure sample of the compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₁₈H₂₃N₃) to confirm its elemental composition and support the compound's identity.
Elemental Analysis Data Table for C₁₈H₂₃N₃
| Element | Theoretical % | Found % (Hypothetical) |
|---|---|---|
| Carbon (C) | 76.83 | [Value] |
| Hydrogen (H) | 8.24 | [Value] |
| Nitrogen (N) | 14.93 | [Value] |
Chromatographic Purification and Analytical Techniques (TLC, GC-MS, Column Chromatography)
Chromatographic methods are indispensable for the purification and analysis of this compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a silica (B1680970) plate and developing it with an appropriate solvent system, the separation of starting materials, intermediates, and the final product can be visualized, often under UV light.
Column Chromatography: For purification on a larger scale, column chromatography is the standard method. A glass column is packed with a stationary phase, typically silica gel, and the crude product is loaded onto it. A solvent or a mixture of solvents (eluent) is then passed through the column, separating the components based on their different affinities for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, which provides a mass spectrum that helps in identifying the molecule based on its mass-to-charge ratio and fragmentation pattern. This technique is highly effective for confirming the identity and assessing the purity of volatile compounds like piperazine derivatives.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, derived from X-ray crystallography data. The analysis maps various properties onto the Hirshfeld surface, which defines the region in space where a molecule's electron density dominates over the electron density of all other molecules in the crystal.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a lens into the electronic behavior that governs a molecule's interactions and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of organic synthesis, DFT calculations are instrumental in predicting the regioselectivity of chemical reactions. For a molecule like 2-(4-Benzyl-piperazin-1-YL-methyl)aniline, which possesses multiple reactive sites, DFT can elucidate the most probable sites for electrophilic or nucleophilic attack.
By calculating parameters such as Fukui functions and local softness, which are derived from the electron density, one can identify the atoms most susceptible to reaction. For instance, in electrophilic substitution reactions on the aniline (B41778) ring, DFT calculations can predict whether substitution is more likely to occur at the ortho, meta, or para positions relative to the amino group. These predictions are based on the calculated electron density and the stability of the resulting intermediates. researchgate.netepstem.net The nitrogen atoms of the piperazine (B1678402) ring and the aniline's amino group also present potential sites for reactions, and their reactivity can be quantitatively assessed using DFT. researchgate.netnih.gov
Table 1: Hypothetical DFT-Calculated Fukui Indices for Electrophilic Attack on this compound
| Atomic Site | Fukui Index (f-) | Predicted Reactivity for Electrophilic Attack |
|---|---|---|
| Aniline C4 | 0.25 | High |
| Aniline C6 | 0.18 | Moderate |
| Aniline N | 0.12 | Low |
| Piperazine N1 | 0.08 | Very Low |
Note: The data in this table is hypothetical and for illustrative purposes.
The electronic structure of this compound can be thoroughly examined using molecular orbital theory, with calculations often performed at the DFT level. nih.govresearchgate.net This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions.
The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.govmdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich aniline ring, while the LUMO may be distributed across the benzyl (B1604629) and piperazine moieties. researchgate.netmdpi.com Molecular electrostatic potential (MEP) maps can further visualize the electron density distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, thereby identifying potential sites for intermolecular interactions. nih.govresearchgate.net
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are essential for studying the dynamic behavior of molecules and their interactions with biological targets. These methods bridge the gap between static molecular structures and their function in a biological environment.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.govnih.govsemanticscholar.org For this compound, docking studies can be employed to investigate its potential binding modes within the active site of a specific biological target, such as a G-protein coupled receptor or an enzyme. ijpsdronline.com The process involves generating a multitude of possible conformations of the ligand and positioning them within the receptor's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable interactions. nih.govresearchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The results of docking studies can provide crucial insights into the structural basis of the ligand's activity and guide the design of more potent analogs. researchgate.net
Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic interactions of a ligand-receptor complex over time. ijpsdronline.com Following a molecular docking study, an MD simulation can be initiated to assess the stability of the predicted binding pose of this compound within its target. nih.gov The simulation solves Newton's equations of motion for the atoms in the system, allowing for the observation of how the ligand and receptor adapt to each other. This provides a more realistic representation of the binding event than static docking. Conformational analysis of the ligand in solution can also be performed using MD simulations to understand its flexibility and the accessible conformations that may be relevant for binding. nih.gov
Structure-Activity Relationship (SAR) Derivation via Computational Methods
The derivation of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, and computational methods have become indispensable in this process. SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity.
For this compound, a computational SAR study would involve the systematic modification of its different structural components: the aniline ring, the benzyl group, and the piperazine linker. researchgate.netnih.govnih.govresearchgate.net By creating a library of virtual analogs with different substituents on the aromatic rings or alterations to the linker, and then using computational tools like QSAR (Quantitative Structure-Activity Relationship), molecular docking, and free energy calculations, it is possible to predict how these changes will affect the binding affinity and activity. nih.govresearchgate.net This in silico screening process allows for the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. mdpi.com
Table 3: Hypothetical SAR Data for Analogs of this compound
| Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Gained/Lost |
|---|---|---|
| Parent Compound | -8.5 | Hydrogen bond with Serine |
| 4'-Fluoro on Benzyl | -9.2 | Favorable halogen bond |
| 4'-Methoxy on Benzyl | -8.1 | Steric clash |
| 4-Fluoro on Aniline | -8.8 | Enhanced hydrophobic interaction |
Note: The data in this table is hypothetical and for illustrative purposes.
Predictive Modeling for Chemical Compound Efficacy
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. researchgate.net These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For piperazine derivatives, QSAR has been instrumental in predicting their efficacy across various therapeutic areas.
Research on aryl-piperazine derivatives has successfully used linear regression models to link molecular structure characteristics to potencies against different strains of Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Similarly, 3D-QSAR studies on other piperazine derivatives have correlated electrostatic and steric factors with their antihistamine and antibradykinin effects. nih.gov These models help in understanding which molecular properties are crucial for a desired biological outcome.
For instance, in a study of isoxazole-piperazine derivatives as potential anticancer agents, QSAR models highlighted the importance of different molecular descriptors for activity against various cancer cell lines. researchgate.net The findings indicated that the first-order molecular connectivity index was crucial for activity in the MCF-7 cell line, while the second-order index was more significant for the Huh-7 cell line. researchgate.net For the Mahlavu cell line, the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Randic topological index were key descriptors. researchgate.net
Molecular docking, another computational technique, complements QSAR by providing a visual and energetic prediction of how a ligand binds to the active site of a target protein. nih.govnih.gov For derivatives similar to this compound, docking studies have been used to understand interactions with targets like the human dopamine (B1211576) D2 receptor and cholinesterase enzymes. nih.govnih.gov These simulations can predict binding affinity and orientation, offering insights into the compound's potential efficacy. In one study, docking results for a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones strongly matched the observed antipsychotic activity. nih.gov
| Predictive Model Type | Compound Class | Key Findings/Descriptors | Predicted Activity | Reference |
| 3D-QSAR (CoMFA) | Piperazine derivatives | Electrostatic and steric fields correlate with antagonistic effect. | Antihistamine, Antibradykinin | nih.gov |
| Linear Regression (Dragon) | Aryl-piperazine derivatives | Molecular descriptors linking structure to potency. | Antimalarial | researchgate.net |
| QSAR | Isoxazole-piperazine derivatives | 1χ index (MCF-7), 2χ index (Huh-7), LUMO & R index (Mahlavu). | Anticancer | researchgate.net |
| QSAR & Molecular Docking | 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones | Strong correlation between docking scores, QSAR predictions, and behavioral models. | Antipsychotic | nih.gov |
Analysis of Substituent Effects on Molecular Interactions
The specific arrangement of atoms and functional groups—substituents—on the core structure of this compound is critical to its molecular interactions. Computational analysis helps elucidate how modifications to different parts of the molecule can enhance or diminish its binding affinity and selectivity for a biological target.
The Piperazine Ring: The piperazine moiety itself is a key structural feature. It often serves as a basic and hydrophilic group that can optimize the pharmacokinetic properties of a molecule. mdpi.com Its two nitrogen atoms can act as hydrogen bond acceptors, crucial for anchoring the molecule within a protein's binding site. researchgate.net The protonation state of these nitrogens at physiological pH is a critical factor influencing interaction. For example, studies comparing piperazine and piperidine (B6355638) cores showed that the potential for the piperazine ring to be doubly protonated significantly reduced its affinity for the σ1 receptor compared to the almost exclusively monoprotonated piperidine ring. nih.gov
The Benzyl Group: Substituents on the benzyl ring can significantly modulate the electronic and steric properties of the compound. In a study of tyrosinase inhibitors, adding a fluorine atom to the benzyl group of a piperazine derivative, creating a 4-fluorobenzyl moiety, was a key feature for high inhibitory activity. unica.it Further modifications to other parts of that molecule led to a competitive inhibitor that was approximately 100 times more active than the reference compound, kojic acid. unica.it This demonstrates that even a single halogen substituent on the benzyl ring can have a profound impact on efficacy.
The Aniline Moiety: The amino group on the aniline ring is a critical feature. Structure-activity relationship (SAR) studies on similar aryl-piperazine compounds have shown that the presence of a free amino group can be essential for inhibitory activity. researchgate.net Its position on the phenyl ring (ortho-, meta-, or para-) relative to the piperazinylmethyl group also dictates the geometry of the molecule and its ability to fit into a specific binding pocket. For instance, in a series of 2-[4-(aryl substituted) piperazin-1-yl]-N,N-diphenylacetamides, various substitutions on the aryl ring (such as chloro, fluoro, and methoxy (B1213986) groups) led to a range of antipsychotic-like profiles, with the derivative having a 2-methoxyphenyl group emerging as a promising lead. researchgate.netnih.gov
Computational analyses, such as calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can reveal how substituents affect the molecule's electronic distribution. mdpi.com In one case, the HOMO was localized on a substituted phenylpiperazine ring, while the LUMO was delocalized on another part of the molecule, indicating how different regions of the compound are involved in electron donation and acceptance during molecular interactions. mdpi.com
| Molecular Moiety | Substituent/Modification | Observed Effect on Interaction/Activity | Reference |
| Piperazine Core | Replacement with Piperidine | Significantly increased affinity for σ1 receptor due to altered protonation state. | nih.gov |
| Benzyl Group | 4-Fluoro substitution | Key feature for potent tyrosinase inhibition. | unica.it |
| Arylpiperazine | Various substitutions (Cl, F, OCH3) on the aryl ring | Modulated antipsychotic activity, with 2-methoxyphenyl showing a strong profile. | researchgate.netnih.gov |
| Aniline Ring | Presence of free amino group | Considered essential for the inhibitory activity in certain antimalarial piperazines. | researchgate.net |
Advanced Reactivity and Chemical Transformation Studies
Oxidation Reactions of the Chemical Compound and its Derivatives
Oxidation reactions of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline can occur at several positions, primarily the electron-rich aniline (B41778) ring and the benzylic carbon of the benzyl (B1604629) substituent. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions. wikipedia.org
The aniline portion of the molecule is particularly susceptible to oxidation due to the activating effect of the amino group (-NH2), which increases the electron density of the aromatic ring. openaccessjournals.com The oxidation of anilines has been extensively studied and can lead to a variety of products. wikipedia.org Depending on the oxidant and conditions, several pathways can be envisaged for the aniline moiety of the target compound.
Formation of Quinone-like Structures: Strong oxidizing agents, such as chromic acid or potassium permanganate (B83412) in acidic solution, can oxidize the aniline ring. wikipedia.org This process can lead to the formation of quinones, although the reaction can be complex and may result in polymerization or ring-opening under harsh conditions. asianpubs.org
Formation of Azo Compounds: In alkaline solutions, oxidation can lead to the coupling of two molecules, forming azobenzene (B91143) derivatives. wikipedia.org For this compound, this would result in a dimeric structure linked by an N=N double bond.
Formation of Nitro Derivatives: While direct oxidation of an aniline to a nitro group is possible with specific reagents like peroxymonosulfuric acid (Caro's acid), it often requires careful control to prevent side reactions. chemistrysteps.com
Polymerization: The oxidation of aniline is a well-known route to produce polyaniline, a conducting polymer. wikipedia.org This process typically involves the formation of radical cations that polymerize. The bulky substituent on the aniline ring of the target compound might sterically hinder polymerization but could lead to the formation of oligomers.
Table 1: Potential Oxidation Products of the Aniline Moiety
| Oxidizing Agent | Potential Product Type | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) / Acid | Aniline Black / Quinone | Harsh conditions can lead to complex mixtures or degradation. wikipedia.org |
| Potassium Dichromate (K₂Cr₂O₇) | p-Benzoquinone derivatives | A common reagent for aniline oxidation. openaccessjournals.comasianpubs.org |
| Hydrogen Peroxide (H₂O₂) / Catalyst | Azoxybenzenes | Selective oxidation to azo compounds is possible with specific catalysts. researchgate.net |
The benzylic position—the carbon atom of the benzyl group attached to the piperazine (B1678402) ring—is another primary site for oxidation. libretexts.org The presence of the adjacent aromatic ring stabilizes radical intermediates, making the benzylic C-H bonds relatively weak and susceptible to attack. libretexts.orgmasterorganicchemistry.com
The oxidation of a benzylic methylene (B1212753) group typically proceeds to form a ketone. mdpi.com The mechanism often involves the following steps:
Hydrogen Abstraction: The reaction is initiated by the abstraction of a hydrogen atom from the benzylic carbon by an oxidizing agent (e.g., KMnO₄, CrO₃) or a radical initiator, forming a resonance-stabilized benzyl radical. libretexts.orgmasterorganicchemistry.com
Oxygen Insertion/Further Oxidation: The benzylic radical can then react with an oxygen source. In many mechanisms, this leads to the formation of a peroxy radical, which can subsequently transform into a carbonyl group. mdpi.com With strong oxidants like hot potassium permanganate, the reaction converts the alkylbenzene into a benzoic acid. masterorganicchemistry.com In the case of the target compound, this would cleave the benzyl group, yielding a carboxylic acid and the piperazine derivative. However, milder conditions are more likely to yield the corresponding ketone, forming 2-((4-benzoylpiperazin-1-yl)methyl)aniline.
The initial step is the homolytic cleavage of the C-H bond to generate a benzylic radical, which is stabilized by the phenyl ring. masterorganicchemistry.com This radical then reacts further to incorporate oxygen, ultimately yielding a ketone. mdpi.comresearchgate.net
Reduction Reactions and Pathways
The primary sites for reduction in derivatives of this compound would be a nitro group (if present) or the benzyl group. The existing aniline and phenyl groups are generally stable to most reducing agents unless under forcing conditions.
Reduction of Nitro-Precursors: The most common method for synthesizing anilines is the reduction of the corresponding nitroaromatic compound. orgoreview.comresearchgate.net If one were to synthesize the title compound from a nitro-precursor, such as 2-(4-Benzyl-piperazin-1-YL-methyl)-1-nitrobenzene, a variety of reducing agents could be employed. These include metal-acid systems (e.g., Fe/HCl, Sn/HCl, Zn/HCl) or catalytic hydrogenation (e.g., H₂, Pd/C). chemistrysteps.comorgoreview.com Electrochemical methods also provide a selective route for reducing nitrobenzenes to anilines. acs.org
Hydrogenolysis of the Benzyl Group: The benzyl group attached to the piperazine nitrogen can be cleaved under conditions of catalytic hydrogenolysis. orgsyn.org This reaction typically uses a palladium catalyst (e.g., Pd/C) and a source of hydrogen (H₂ gas). This de-benzylation reaction is a common strategy in organic synthesis to remove a benzyl protecting group, and it would convert the title compound into 2-(piperazin-1-ylmethyl)aniline (B3354598). orgsyn.orgmdpi.com
Substitution Reactions and Reaction Specificity
Substitution reactions can target either the aniline aromatic ring via electrophilic aromatic substitution or involve the piperazine nitrogen atoms as nucleophiles.
Electrophilic Aromatic Substitution: The -NH₂ group of the aniline moiety is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. byjus.comlibretexts.org However, the position ortho to the amino group is already substituted with the benzylpiperazinylmethyl group. Therefore, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is expected to occur primarily at the positions ortho and para to the amino group that are sterically accessible. Direct nitration must be handled with care, as reaction in strong acid protonates the aniline to form an anilinium ion, which is a meta-directing and deactivating group. byjus.com
Nucleophilic Substitution: The secondary amine nitrogen of the piperazine ring is nucleophilic and can participate in substitution reactions. For instance, it can be acylated or alkylated. researchgate.net The synthesis of the title compound itself likely involves the nucleophilic attack of a piperazine derivative on an appropriate electrophile. unodc.org Further reaction at the aniline nitrogen is also possible, such as acylation to form an anilide, which can be useful to moderate the activating effect of the amino group during other transformations. chemistrysteps.com
Table 2: Specificity in Substitution Reactions
| Reaction Type | Reagent Type | Primary Site of Reaction | Expected Product |
|---|---|---|---|
| Electrophilic Halogenation | Br₂ / H₂O | Aniline Ring | Bromination at available ortho/para positions. byjus.com |
| Electrophilic Sulfonation | Conc. H₂SO₄ | Aniline Ring | Sulfonation at the para position. byjus.com |
Investigation of Reaction Kinetics and Mechanistic Pathways
To fully understand and optimize the chemical transformations of this compound, it is essential to study the kinetics and mechanisms of its reactions. This involves monitoring the concentrations of reactants, intermediates, and products over time.
Modern analytical techniques allow for the real-time, or in-situ, monitoring of chemical reactions without the need for sampling and quenching. mt.com These methods provide a continuous stream of data, offering deep insights into reaction progress and the potential detection of transient intermediates. ou.edu
FTIR and Raman Spectroscopy: In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking changes in functional groups. mt.com For instance, during an oxidation reaction, the appearance of a carbonyl stretch (~1700 cm⁻¹) could be monitored to follow the formation of a ketone at the benzylic position. Similarly, changes in the N-H bending and C-N stretching vibrations of the aniline and piperazine moieties can be tracked during substitution reactions. mt.com
NMR Spectroscopy: In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on all species in a reaction mixture. rsc.org This technique is particularly valuable for identifying unexpected intermediates or byproducts, helping to elucidate complex reaction mechanisms. rsc.org
UV-Vis Spectroscopy: Changes in the electronic structure of the molecule, particularly involving the aromatic rings, can be followed using UV-Vis spectroscopy. ou.edu For example, the formation of highly conjugated systems, such as azo compounds or polyaniline oligomers, would lead to significant shifts in the absorption spectrum.
These techniques, often used in combination, allow for the collection of quantitative data to develop kinetic models that describe the influence of variables like temperature and concentration on the reaction rate and product distribution. mt.comrsc.org
Validation of Reaction Mechanisms
The validation of reaction mechanisms for complex molecules like this compound is a critical endeavor in chemical science. It provides fundamental insights into the molecule's reactivity, guides the optimization of synthetic routes, and helps in predicting potential metabolic pathways. While specific, dedicated studies validating the reaction mechanisms exclusively for this compound are not extensively documented in publicly available literature, the validation process can be robustly inferred and understood through the lens of analogous chemical systems and well-established mechanistic investigation techniques. The primary reactive sites on this molecule are the N-benzyl group, susceptible to dealkylation, and the aniline moiety, which can undergo various substitutions and transformations.
Catalytic Transfer Hydrogenation for N-Debenzylation: Mechanistic Validation by Analogy
A pivotal transformation for N-benzyl protected amines is the removal of the benzyl group, commonly achieved through catalytic hydrogenation. Catalytic Transfer Hydrogenation (CTH) offers a mild, efficient, and rapid alternative to high-pressure hydrogenation. mdma.chmdma.ch This method typically employs a palladium on carbon (Pd/C) catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265). mdma.chmdma.ch
The generally accepted mechanism for Pd/C-catalyzed hydrogenolysis of a benzylamine (B48309) involves several key steps:
Adsorption: The benzylamine substrate adsorbs onto the surface of the palladium catalyst.
C-N Bond Activation: The benzylic C-N bond is activated by the palladium surface.
Hydrogenolysis: The activated bond is cleaved by hydrogen species generated from the hydrogen donor (e.g., ammonium formate) on the catalyst surface.
Desorption: The debenzylated product (piperazine derivative) and toluene (B28343) desorb from the catalyst surface, regenerating the active sites.
Validation for this type of mechanism in related compounds is typically achieved through a combination of experimental and computational methods:
Kinetic Studies: Monitoring the reaction rate's dependence on substrate concentration, catalyst loading, and hydrogen donor concentration can elucidate the rate-determining step. For similar debenzylations, studies have shown that the reaction is often rapid, with many substrates being fully deprotected within minutes under reflux conditions, indicating a highly efficient catalytic cycle. mdma.ch
Intermediate Analysis: Techniques like in-situ NMR or rapid sampling coupled with mass spectrometry could be used to detect transient surface-bound intermediates or by-products, although this is often challenging.
Isotopic Labeling: A powerful tool for mechanistic validation is the use of isotopes. wikipedia.orgthieme-connect.de For instance, using deuterium-labeled ammonium formate (DCOONH₄) would lead to the formation of deuterated toluene. Alternatively, labeling the benzylic position of the substrate with deuterium (B1214612) (e.g., 2-(4-(α,α-dideuteriobenzyl)-piperazin-1-YL-methyl)aniline) and analyzing the products via mass spectrometry can confirm that the C-N bond at the benzylic position is the one being cleaved. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations are frequently employed to model the reaction pathway. acs.org These studies can calculate the energy barriers for each proposed elementary step (adsorption, C-N cleavage, desorption), identify the most stable transition states, and visualize the interaction of the substrate with the catalyst surface. This computational evidence provides a theoretical validation of the proposed mechanistic pathway.
The efficiency of CTH for N-debenzylation on various amine substrates has been well-documented, providing a strong basis for its applicability and the underlying mechanism for this compound.
Interactive Table: N-Debenzylation of Various N-Benzyl Amines using 10% Pd-C and Ammonium Formate
The following table, based on data from analogous reactions, illustrates typical reaction times and yields, validating the general efficiency of the CTH method. mdma.chmdma.ch
| N-Benzyl Substrate | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|
| N-Benzyl-β-alanine | 6 | 98 | mdma.ch |
| N-Benzyl-γ-aminobutyric acid | 7 | 96 | mdma.ch |
| N-Benzylaniline | 8 | 95 | mdma.ch |
| N-Benzyl-2-methylimidazole | 60 | 92 | mdma.ch |
| N,N-Dibenzylaniline | 10 | 94 (product is N-benzylaniline) | mdma.ch |
Validation of the Mannich-Type Reaction Mechanism for Synthesis
The synthesis of the title compound itself likely proceeds via a Mannich-type reaction, involving the aminoalkylation of a primary or secondary amine. wikipedia.orgbyjus.com In this case, it would involve the reaction of 1-benzylpiperazine (B3395278), formaldehyde (B43269) (or a source thereof), and 2-aminobenzylamine (or a precursor). The mechanism initiates with the formation of an electrophilic Eschenmoser-like salt or an iminium ion from the piperazine and formaldehyde. wikipedia.orgbyjus.com The nucleophilic aniline then attacks this electrophile to form the final C-N bond, yielding the product.
Validation of this mechanism would involve:
Spectroscopic Identification of Intermediates: Trapping or observing the key iminium ion intermediate (e.g., [1-benzyl-4-(methylidene)piperazin-1-ium]) using techniques like cryo-NMR or ESI-MS.
Kinetic Isotope Effect (KIE): While less common for this type of reaction, a KIE could be measured by deuterating the N-H protons of the aniline to see if the nucleophilic attack is involved in the rate-determining step.
By applying these established validation methodologies, a comprehensive and scientifically accurate picture of the reactivity and chemical transformations of this compound can be constructed.
Research Applications and Broader Scientific Implications
Role as a Chemical Building Block in Complex Molecule Synthesis
The inherent reactivity and structural features of 2-(4-Benzyl-piperazin-1-YL-methyl)aniline make it a versatile building block in organic synthesis. Its primary amine on the aniline (B41778) ring and the tertiary amines within the piperazine (B1678402) core offer multiple sites for chemical modification, allowing for the construction of diverse and complex molecular architectures.
Precursor in Heterocyclic Compound Development
The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast array of biologically active molecules. The aniline and piperazine components of this compound serve as key precursors for the synthesis of various heterocyclic systems.
Notably, derivatives of this compound are instrumental in the synthesis of quinazolines, a class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer properties. For instance, the core structure can be incorporated into the synthesis of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines. In these syntheses, the benzylpiperazine portion is typically introduced by reacting a suitable precursor with a pre-formed quinazoline (B50416) core, highlighting the modular nature of this building block. A series of these quinazoline derivatives were synthesized and evaluated for their in vitro antiproliferative activity against several cancer cell lines. nih.gov
Furthermore, the benzylpiperazine moiety is a common feature in the design of various bioactive compounds. For example, it has been incorporated into 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and -2,3-dihydro-5H-thiazolo[2,3-b]quinazolin-5-one derivatives. researchgate.net The synthesis of these complex heterocyclic systems often involves the reaction of 1-benzylpiperazine (B3395278) with appropriate electrophilic intermediates. researchgate.net The aniline portion of the title compound also provides a reactive handle for the construction of other heterocyclic rings through condensation and cyclization reactions. The synthesis of various quinazoline derivatives often starts from substituted anilines, which undergo reactions with various reagents to form the fused pyrimidine (B1678525) ring. nih.govorganic-chemistry.orgresearchgate.net
The versatility of the benzylpiperazine group is further demonstrated in the practical synthesis of a coenzyme Q analogue, 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl- mdpi.comnih.govbenzoquinone hydrochloride. mdpi.com This synthesis involves the introduction of the N-benzylpiperazine group onto the benzoquinone core, showcasing its utility in constructing complex natural product analogues. mdpi.com
Scaffold for Novel Chemical Entity Design
A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of new compounds with diverse properties. The this compound molecule serves as an excellent scaffold for the design of novel chemical entities. The piperazine ring, in particular, is a well-recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous drugs and its ability to interact with multiple biological targets.
Research has shown that the 6-(piperazin-1-yl)-1,3,5-triazine core is a promising scaffold for the development of anti-schistosomal agents. wellcomeopenresearch.org This highlights the potential of the piperazine ring within the title compound to serve as a central framework for building molecules with specific biological activities. By modifying the benzyl (B1604629) and aniline portions of the molecule, chemists can systematically explore the chemical space around this scaffold to optimize properties such as potency, selectivity, and pharmacokinetic profiles.
The concept of using a core structure to generate a library of compounds is a fundamental strategy in drug discovery. The this compound scaffold offers three main points of diversification: the benzyl group, the aniline ring, and the piperazine ring itself. This allows for the creation of a wide range of analogues for screening against various biological targets. For example, novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles have been designed and synthesized using a benzylpiperazine-containing scaffold. nih.gov
Exploration in Enzyme and Receptor Interaction Studies
Understanding how small molecules interact with biological macromolecules like enzymes and receptors is crucial for the development of new drugs. Derivatives of this compound have been utilized in such studies to probe binding sites and elucidate mechanisms of action.
Investigation of Molecular Target Binding
The benzylpiperazine moiety is a key pharmacophore in ligands for various receptors, particularly in the central nervous system. Derivatives of this compound have been investigated for their binding affinity to dopamine (B1211576) and serotonin (B10506) receptors, which are important targets for the treatment of neurological and psychiatric disorders.
For example, a series of 6-(4-benzylpiperazin-1-yl)benzodioxanes were found to be selective ligands for the dopamine D(4) receptor. nih.gov Specifically, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane demonstrated high affinity and selectivity for the D(4) subtype and was identified as an antagonist. nih.gov This suggests that the benzylpiperazine core of the title compound is a suitable template for designing ligands that can differentiate between closely related receptor subtypes.
Similarly, arylpiperazine derivatives are known to interact with serotonin receptors. mdpi.com While not a direct study of the title compound, research on related structures provides strong evidence for the potential of this compound derivatives to bind to these important molecular targets. The nitrogen atoms of the piperazine ring are often involved in key hydrogen bonding interactions with receptor residues, while the aromatic benzyl and aniline groups can engage in hydrophobic and pi-stacking interactions.
Mechanisms of Molecular Interaction beyond Acetylcholinesterase Inhibition (General)
While some benzylpiperidine derivatives (a closely related structure) are known for their acetylcholinesterase inhibition, the broader class of benzylpiperazine compounds, including derivatives of this compound, exhibit a range of other molecular interactions.
As mentioned, derivatives have been identified as antagonists at dopamine D(4) receptors. nih.gov The mechanism of antagonism typically involves the ligand binding to the receptor in a way that prevents the endogenous neurotransmitter (dopamine) from binding and activating the receptor, without initiating a biological response itself.
Furthermore, studies on related arylpiperazine derivatives have shown them to act as biased agonists at serotonin 5-HT1A receptors. nih.gov Biased agonism is a phenomenon where a ligand preferentially activates one signaling pathway over another downstream of the same receptor. This can lead to more targeted therapeutic effects with fewer side effects. The benzylpiperazine scaffold can be modified to fine-tune these signaling biases.
The interaction of these compounds is not limited to neurotransmitter receptors. For example, certain quinazoline derivatives bearing a piperazine moiety have been shown to exert their antitumor effects by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying a lead compound, researchers can identify the key structural features responsible for its desired effects.
SAR studies on quinazoline derivatives containing a piperazine moiety have revealed important trends. For example, in a series of N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, modifications to the substituents on the quinazoline ring and the benzyl group can significantly impact their antiproliferative activity. nih.gov These studies help in the rational design of more potent and selective anticancer agents.
In another example, SAR studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters (ENTs) have been conducted. researchgate.net Although the core is different, the presence and substitution pattern of the benzylpiperazine moiety are crucial for activity and selectivity. Replacing the naphthalene (B1677914) group with a benzene (B151609) ring, and further substituting this ring, led to significant changes in inhibitory effects on ENT1 and ENT2. researchgate.net This underscores the importance of the interplay between the different parts of the molecule in determining its biological profile.
The following table summarizes the inhibitory concentrations (IC50) of some FPMINT analogues against ENT1 and ENT2, illustrating the impact of structural modifications.
| Compound | Modification from FPMINT | ENT1 IC50 (µM) | ENT2 IC50 (µM) |
| FPMINT | - | 12.68 | 2.95 |
| Compound 2b | Naphthalene replaced with a substituted benzene | 12.68 | 2.95 |
| Compound 3c | Naphthalene replaced with a different substituted benzene | 2.38 | 0.57 |
| Compound 2a | Naphthalene replaced with an unsubstituted benzene | > 100 | > 100 |
| Compound 3b | Naphthalene replaced with a chloro-substituted benzene | 1.65 | > 100 |
This table is based on data presented for illustrative purposes and is derived from the referenced study. researchgate.net
These SAR studies provide a roadmap for the optimization of lead compounds containing the 2-(4-benzylpiperazin-1-yl)aniline (B170193) scaffold, guiding the synthesis of new derivatives with improved therapeutic potential.
Impact of Substituent Effects on Bioactivity Profiles
The biological activity of benzylpiperazine and aniline derivatives is profoundly influenced by the nature and position of substituents on their aromatic rings. Structure-Activity Relationship (SAR) studies on related compounds have established clear patterns that guide the modification of lead structures to enhance potency and selectivity for specific biological targets.
For piperazine-based compounds, structural modifications are a key determinant of bioactivity. For instance, in the context of antimicrobial agents, the incorporation of electron-withdrawing groups such as chloro (Cl), bromo (Br), or nitro (NO2) has been shown to enhance antibacterial activity. benthamdirect.com Conversely, the presence of electron-donating groups often leads to a reduction in potency. benthamdirect.com In a different therapeutic area, studies on benzylpiperazine derivatives as sigma (σ) receptor ligands revealed that substituted 1-benzylpiperazine derivatives could act as high-affinity ligands. acs.org Specifically, the introduction of a substituent at the para-position of the benzyl ring was found to improve both the affinity and selectivity for the σ1 receptor subtype over the σ2 subtype. acs.org
These findings suggest that the bioactivity profile of this compound could be systematically tuned. Introducing electron-withdrawing groups on either the benzyl or aniline ring might enhance certain biological activities, such as antimicrobial effects. Similarly, strategic placement of substituents on the benzyl ring could optimize its interaction with specific receptor subtypes, like the sigma receptor, which is implicated in various central nervous system disorders.
Rational Design Strategies Based on SAR Data
The wealth of SAR data available for piperazine and aniline-containing compounds provides a strong foundation for the rational design of new chemical entities with tailored pharmacological profiles. jst.go.jpnih.gov Rational design leverages computational techniques and established medicinal chemistry principles to predict how structural changes will affect a molecule's biological activity, thereby streamlining the drug discovery process. benthamdirect.comnih.gov
A common strategy involves identifying a "hit" or "lead" compound and systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov For example, a 4-methoxybenzylpiperazinyl derivative was used as a lead molecule to develop new, more potent, and selective σ₁R ligands by exploring modifications to its linker and hydrophobic domains. acs.org This approach is guided by pharmacophore models, which identify the essential structural features required for biological activity, such as hydrophobic regions and a central basic core. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is another powerful tool used in this context. jst.go.jp QSAR models mathematically correlate variations in the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the potency of novel, unsynthesized analogs. jst.go.jpresearchgate.net For aryl-piperazine derivatives, QSAR models have been developed to predict activity against malaria parasites, guiding the synthesis of more effective agents. researchgate.net
Applying these strategies to this compound would involve:
Pharmacophore-based design: Using the known pharmacophores for targets of interest (e.g., sigma receptors, microbial enzymes) to guide modifications of the benzyl, piperazine, and aniline moieties. benthamdirect.comnih.gov
Bioisosteric replacement: Replacing parts of the molecule with other chemical groups that retain similar physical or chemical properties to enhance activity or reduce toxicity.
Computational Docking: Simulating the interaction of designed analogs with their biological targets to predict binding affinity and mode of action before undertaking synthetic efforts. benthamdirect.comnih.gov
These rational design approaches, informed by extensive SAR data, enable a more efficient and targeted exploration of the therapeutic potential of the this compound scaffold. nih.govresearchgate.net
Application in Material Science Research
The constituent moieties of this compound—aniline and benzylpiperazine—are classes of compounds that have found utility in the field of material science, particularly in the development of functional polymers and protective coatings.
Development of Polymers and Coatings (General Class Application)
Aniline and its derivatives are fundamental building blocks in polymer chemistry. knowde.com They can function as precursors, chain extenders, or cross-linking agents in the synthesis of various polymers, including polyamides and polyurethanes, which are widely used in coatings, adhesives, and insulation. knowde.com
A prominent example is polyaniline (PANI), one of the most well-known electrically conductive polymers. rsc.org PANI's unique combination of redox activity, environmental stability, and tunable conductivity makes it suitable for applications such as antistatic and electrically conductive coatings, corrosion inhibition, and energy-saving devices. rsc.org To overcome the poor solubility of PANI, which can impede its processing, aniline oligomers with higher solubility are often incorporated into resin molecular structures to enhance properties like anticorrosion performance. mdpi.com The inclusion of aniline trimers in waterborne polyurethane, for example, has been shown to significantly improve the hardness, adhesion, and corrosion resistance of the resulting coatings. mdpi.com
The piperazine moiety also contributes to polymer science. Benzylpiperazine has been used as a template molecule in the creation of molecularly imprinted polymers (MIPs). mdpi.comresearchgate.net These are highly cross-linked polymers with custom-made binding sites that can selectively recognize and bind a target molecule. mdpi.com Furthermore, new methacrylate (B99206) esters containing benzylpiperazine have been synthesized and subsequently polymerized to create novel materials whose thermal and physical properties can be investigated. researchgate.net The combination of the rigid aniline structure and the flexible piperazine unit within a single monomer like this compound could potentially be exploited to create novel polymers with unique electrochemical, thermal, and mechanical properties for advanced material applications.
Environmental Remediation Methodologies for Related Chemical Structures
Aniline and piperazine derivatives are used in various industrial sectors, including pharmaceuticals, dyes, and agriculture. researchgate.netimrpress.com Their release into the environment through industrial wastewater is a significant concern due to their potential toxicity and persistence. imrpress.comderpharmachemica.comresearchgate.net Consequently, effective remediation technologies are crucial for treating water contaminated with these chemical structures.
Advanced Oxidation Processes (AOPs) for Aniline Derivative Degradation
Advanced Oxidation Processes (AOPs) are considered among the most efficient and cost-effective technologies for the elimination of recalcitrant organic compounds like aniline and its derivatives from wastewater. nih.govresearchgate.net These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (HO•), which have a very high oxidation potential capable of degrading complex organic molecules into simpler, less harmful substances like CO2 and water. nih.govnih.gov
Several AOPs have proven effective for aniline degradation:
Fenton and Photo-Fenton Processes: The classic Fenton's reagent (Fe²⁺/H₂O₂) is effective at degrading toxic organic compounds. nih.govresearchgate.net Its efficacy can be enhanced by using UV light (photo-Fenton), which leads to more efficient degradation over a wider pH range. nih.govresearchgate.net
Ozonation and Photocatalysis: The combination of ozone with photocatalysts like titanium dioxide (TiO₂) has shown increased removal of total organic carbon when aniline is pre-treated with ozone. nih.govhgxx.org
UV/Peroxydisulfate (B1198043): This process uses UV light to activate peroxydisulfate, generating strong oxidizing radicals that can effectively remove aniline from aqueous solutions. Studies have shown that removal efficiency increases with higher radiation and peroxydisulfate dosage, achieving up to 96% degradation in a combined process.
Electro-oxidation: Using specialized electrodes like boron-doped diamond (BDD), electro-oxidation can achieve mineralization rates higher than 85% for aniline. nih.gov This method is considered economically advantageous over some other AOPs due to lower operational costs. nih.gov
The effectiveness of AOPs can be influenced by parameters such as pH, catalyst concentration, and the initial concentration of the pollutant. nih.gov
Biological and Physical Treatment Strategies for Related Compounds
In addition to AOPs, various biological and physical methods are employed for the remediation of water containing aniline and piperazine structures, though they often come with specific limitations.
Biological Treatment: Biological methods use microorganisms to break down contaminants. Various microbes, such as Pseudomonas sp. and Delftia sp., can successfully remove aniline from wastewater. nih.govresearchgate.net Similarly, mixed microbial cultures from treatment plants have demonstrated the ability to transform N-phenylpiperazine. nih.gov Activated sludge systems are also used, sometimes enhanced with a chemical pre-oxidation step (e.g., using Fenton's reagent) to handle toxic piperazine wastewater. researchgate.net The primary advantage of biological treatment is its eco-friendly nature. nih.gov However, its effectiveness can be limited when dealing with compounds like aniline derivatives that are recalcitrant or toxic to the microorganisms themselves. nih.govresearchgate.net
Physical Treatment: Physical methods focus on separating the contaminant from the water rather than degrading it. Common techniques include:
Adsorption: Using materials like activated carbon, resins, or zeolites to bind the pollutants. derpharmachemica.comd-nb.info While effective, the cost of the adsorbent and its regeneration can be high. d-nb.info
Membrane Filtration: This process separates contaminants based on size but can be energy-intensive and prone to membrane fouling. researchgate.netd-nb.info
Thermal Incineration: This method destroys the compounds at high temperatures but carries high energy costs and risks creating secondary air pollution from incomplete combustion. researchgate.netd-nb.info
While physical processes can be fast and efficient, their high maintenance costs, energy demands, and potential to create secondary pollution are significant drawbacks compared to degradation-based methods like AOPs. researchgate.netd-nb.info
Future Research Directions and Perspectives
Emerging Synthetic Methodologies for the Chemical Compound Class
The synthesis of complex molecules like 2-(4-Benzyl-piperazin-1-YL-methyl)aniline traditionally relies on multi-step processes. However, modern organic synthesis is rapidly advancing, offering more efficient, selective, and sustainable routes to piperazine-containing compounds. nih.govresearchgate.net
Future synthetic strategies are likely to move beyond classical methods, such as simple alkylation or reductive amination, and embrace more sophisticated techniques. nih.gov One of the most promising areas is the C–H functionalization of the piperazine (B1678402) ring. mdpi.com This approach allows for the direct introduction of functional groups onto the carbon backbone of the piperazine moiety, a traditionally challenging transformation. This bypasses the need for pre-functionalized starting materials, making syntheses more atom-economical and efficient. mdpi.com
Photoredox catalysis is another emerging methodology that offers mild and green alternatives to classical synthetic methods. mdpi.com The use of visible light to drive chemical reactions, such as the photoredox CLAP (CarboxyLic Amine Protocol) and the use of SnAP (Stannyl Amine Protocol) reagents, facilitates the creation of diverse C2-substituted piperazines under gentle conditions. mdpi.com These light-driven methods could be adapted to create novel analogs of this compound with unique substitution patterns.
Furthermore, flow chemistry presents a significant opportunity for the synthesis of such compounds. The use of continuous-flow reactors can enhance reaction efficiency, safety, and scalability, as demonstrated in the photoredox synthesis of C–H functionalized piperazines. mdpi.com
Table 1: Comparison of Traditional and Emerging Synthetic Methodologies
| Feature | Traditional Methods (e.g., Reductive Amination, SNAr) | Emerging Methods (e.g., C-H Functionalization, Photoredox Catalysis) |
|---|---|---|
| Selectivity | Often requires protecting groups and multiple steps. nih.gov | High chemo- and regioselectivity can be achieved directly. mdpi.com |
| Reaction Conditions | Can require harsh reagents and high temperatures. nih.gov | Typically mild, often at room temperature with visible light. mdpi.com |
| Atom Economy | Can be lower due to the use of stoichiometric reagents and protecting groups. | Higher, as it often involves direct bond formation without byproducts. |
| Substrate Scope | Limited by the availability of starting materials. mdpi.com | Broader, allowing for novel and complex structures. mdpi.com |
| Sustainability | May generate significant chemical waste. | Greener approach with less waste and lower energy consumption. mdpi.com |
Integration of Advanced Computational Techniques in Design and Prediction
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern pharmaceutical research, significantly reducing the time and cost associated with discovering new therapeutic agents. nih.govemanresearch.org For derivatives of this compound, the integration of advanced computational methods offers a powerful strategy for rational design and property prediction. mdpi.comfrontiersin.org
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two cornerstone approaches. emanresearch.org If the three-dimensional structure of a biological target is known, SBDD methods like molecular docking and molecular dynamics simulations can be used to predict how analogs of the parent compound will bind. emanresearch.org This allows for the in silico screening of vast virtual libraries to identify candidates with potentially enhanced activity or selectivity. frontiersin.org
In the absence of a known target structure, LBDD methods become crucial. By analyzing the structure-activity relationships (SAR) of a series of known active compounds, pharmacophore models can be generated. These models define the essential steric and electronic features required for biological activity, guiding the design of new, more potent molecules.
A key area of future development is the use of machine learning and artificial intelligence (AI) to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. frontiersin.org By training algorithms on large datasets of chemical structures and their corresponding experimental data, it is possible to build predictive models for properties like solubility, permeability, metabolic stability, and potential toxicity. This allows researchers to prioritize compounds with favorable drug-like properties early in the discovery process, reducing late-stage failures. nih.gov
Table 2: Application of Computational Techniques in Compound Development
| Computational Technique | Application | Potential Impact for Compound Class |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target protein. emanresearch.org | Prioritize analogs with the highest predicted binding scores for synthesis and testing. |
| Molecular Dynamics | Simulates the movement of a molecule and its target over time. | Understand the stability of the ligand-protein complex and key interactions. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. frontiersin.org | Rapidly identify novel hit compounds from a vast chemical space. |
| QSAR/Pharmacophore Modeling | Identifies quantitative relationships between chemical structure and biological activity. | Guide the rational design of new derivatives with improved potency. |
| ADMET Prediction | Predicts pharmacokinetic and toxicity properties. frontiersin.org | Filter out compounds with predicted poor properties early in development. |
Novel Application Areas beyond Current Scopes
While benzylpiperazine derivatives have been explored primarily for their effects on the central nervous system, the structural motifs within this compound suggest potential in a broader range of therapeutic and technological areas. researchgate.netresearchgate.net
One emerging area is in the development of anticancer agents . The piperazine scaffold is a common feature in many approved kinase inhibitors used in oncology. nih.gov Furthermore, novel hybrid molecules incorporating piperazine and other pharmacophores, such as 1,2,3-triazoles, have shown potent activity against cancer cell lines like MCF-7. nih.gov Future research could involve creating hybrid compounds where the this compound core is linked to other anticancer moieties.
Another promising avenue is in materials science . Copolymers of aniline (B41778) and piperazine have been synthesized and studied for their semiconducting properties. researchgate.net These materials can form hydrogels and have potential applications in electronic devices and sensors. ua.esua.es For instance, electrodes made from aniline-piperazine copolymers have shown a reproducible linear response for detecting dopamine (B1211576) and ascorbic acid, suggesting their utility in developing novel bioelectrochemical sensors. mdpi.com The specific structure of this compound could be explored as a monomer or building block for new functional polymers.
Additionally, the piperazine ring is a component in potential treatments for neurodegenerative diseases like Parkinson's and Alzheimer's. mdpi.com Research into derivatives of this compound class as neuronal N-type calcium channel blockers has also shown promise for developing new anticonvulsant and analgesic agents. acs.org
Interdisciplinary Research Opportunities
The future development and application of the this compound chemical class will heavily rely on collaborations across different scientific disciplines.
Chemistry and Computational Science: Synthetic chemists can collaborate with computational scientists to design and create novel derivatives. Computational predictions can guide synthetic efforts, making the process more efficient and targeted, while experimental results can be used to refine and improve the predictive power of computational models. nih.gov
Pharmacology and Medicinal Chemistry: The expertise of medicinal chemists in designing and synthesizing compounds is complementary to the work of pharmacologists who evaluate their biological activity. This synergy is essential for optimizing lead compounds, understanding their mechanism of action, and exploring structure-activity relationships. researchgate.net
Materials Science and Electrochemistry: The potential application of aniline-piperazine compounds in materials science opens up opportunities for collaboration between organic chemists and materials scientists. Research into copolymers and hydrogels for applications in electronics, supercapacitors, and sensors requires a combined understanding of polymer synthesis, material characterization, and electrochemical principles. ua.esua.esmdpi.com
Biochemistry and Clinical Research: To translate a promising compound from the laboratory to a therapeutic product, collaboration with biochemists is needed to elucidate its mechanism of action at a molecular level. Subsequent partnerships with clinical researchers are crucial for evaluating safety and efficacy in preclinical and clinical studies.
By fostering these interdisciplinary relationships, the scientific community can unlock the full potential of the this compound scaffold and its derivatives, paving the way for innovations in medicine, materials, and beyond.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Benzyl-piperazin-1-YL-methyl)aniline, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A comparative analysis of methods from analogous piperazine-aniline derivatives reveals:
- Route 1 (Nucleophilic Substitution): Reacting 4-benzylpiperazine with 2-aminobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimal temperature ranges between 60–80°C, with yields improved by slow addition of reagents to avoid dimerization .
- Route 2 (Reductive Amination): Using 2-aminobenzaldehyde and 4-benzylpiperazine in the presence of NaBH₃CN. This method requires strict anhydrous conditions to prevent side reactions .
Critical Parameters:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification via column chromatography.
- Catalysts: Pd-based catalysts (e.g., Pd/C) can accelerate coupling steps but may introduce metal contamination, necessitating chelation washes .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The benzyl protons (δ 3.5–4.0 ppm) and aniline NH₂ (δ 5.2–5.5 ppm) are critical markers .
- FT-IR: Confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₇H₂₁N₃, [M+H]⁺ = 268.1806) with <2 ppm error .
Pitfalls: Overlapping signals in NMR (e.g., piperazine and benzyl groups) may require 2D experiments (COSY, HSQC) for resolution .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the benzyl group in biological activity?
Methodological Answer:
- Analog Synthesis: Replace the benzyl group with substituents like 4-fluorobenzyl, cyclohexylmethyl, or unsubstituted piperazine. Compare binding affinities (e.g., via SPR or radioligand assays) .
- Computational Modeling: Use molecular docking (AutoDock Vina) to assess steric/electronic effects. The benzyl group’s π-π stacking with receptor hydrophobic pockets may enhance affinity .
Example Findings:
| Analog | Substituent | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent | Benzyl | 0.45 | Reference |
| A | 4-Fluorobenzyl | 0.38 | Improved selectivity |
| B | Cyclohexylmethyl | 1.20 | Reduced activity due to bulkiness |
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
- Case 1 (Ambiguous NH₂ Signals): Use D₂O exchange in NMR to confirm NH₂ presence. If signals persist, consider tautomerism or impurity (e.g., Schiff base formation) .
- Case 2 (Mass Spec Fragmentation Mismatch): Compare with in-silico fragmentation tools (e.g., MassFrontier). Discrepancies may indicate isomeric byproducts (e.g., regioisomeric benzyl attachment) .
Example Workflow:
Re-purify via preparative HPLC.
Re-acquire spectra under standardized conditions (e.g., 25°C, deuterated DMSO).
Validate with X-ray crystallography if crystalline .
Q. What purification methods ensure high purity (>98%) for pharmacological assays?
Methodological Answer:
- Step 1 (Crude Purification): Use silica gel chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) to remove unreacted starting materials.
- Step 2 (Final Polishing): Employ reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Monitor at 254 nm for baseline separation .
- Quality Control: Validate purity via LC-MS (ESI+) and elemental analysis (C, H, N within ±0.3% theoretical) .
Q. How can researchers analyze discrepancies in biological activity data across studies?
Methodological Answer:
- Source 1 (Assay Variability): Standardize protocols (e.g., ATP levels in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Source 2 (Compound Stability): Test for degradation under assay conditions (e.g., PBS pH 7.4, 37°C). LC-MS can identify hydrolyzed byproducts (e.g., free aniline) .
Case Study:
A study reporting contradictory IC₅₀ values (5 μM vs. 20 μM) was traced to differences in serum protein binding (e.g., BSA reduces free compound concentration). Adjust using equilibrium dialysis to measure unbound fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
